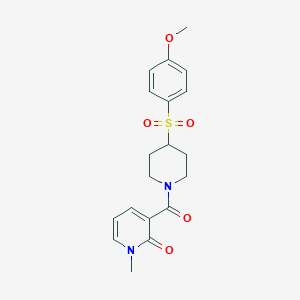
3-(4-((4-methoxyphenyl)sulfonyl)piperidine-1-carbonyl)-1-methylpyridin-2(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-((4-methoxyphenyl)sulfonyl)piperidine-1-carbonyl)-1-methylpyridin-2(1H)-one is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. The compound is also known as MS-PPOH, and its chemical formula is C21H23N2O5S.
Wirkmechanismus
MS-PPOH acts as a competitive inhibitor of sEH, binding to the enzyme's active site and preventing it from metabolizing fatty acids. This leads to an increase in the levels of epoxy fatty acids, which have anti-inflammatory and vasodilatory effects. The mechanism of action of MS-PPOH has been extensively studied through in vitro and in vivo experiments.
Biochemical and Physiological Effects
MS-PPOH has been shown to have various biochemical and physiological effects. In animal studies, it has been shown to reduce blood pressure, improve insulin sensitivity, and reduce inflammation. It has also been shown to have neuroprotective effects in models of stroke and traumatic brain injury.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using MS-PPOH in lab experiments is its selectivity for sEH, which allows for the specific modulation of fatty acid metabolism. However, one of the limitations is its relatively low potency, which requires higher concentrations to achieve significant effects.
Zukünftige Richtungen
There are several future directions for the research on MS-PPOH. One area of interest is its potential applications in the treatment of various diseases, including hypertension, diabetes, and inflammation. Another area of interest is its role in the regulation of lipid metabolism and its potential applications in the development of new therapies for metabolic disorders. Additionally, further studies are needed to elucidate the mechanisms underlying its neuroprotective effects and its potential applications in the treatment of neurological disorders.
Synthesemethoden
The synthesis of MS-PPOH involves the reaction of 4-methoxybenzenesulfonyl chloride with piperidine-1-carboxylic acid, followed by the reaction of the resulting intermediate with 1-methyl-2-pyridone. The final product is obtained after purification through column chromatography.
Wissenschaftliche Forschungsanwendungen
MS-PPOH has been extensively studied for its potential applications in scientific research. One of the major areas of interest is its role as a selective inhibitor of soluble epoxide hydrolase (sEH), an enzyme that plays a crucial role in the metabolism of fatty acids. sEH inhibitors have been shown to have therapeutic potential in various diseases, including hypertension, diabetes, and inflammation.
Eigenschaften
IUPAC Name |
3-[4-(4-methoxyphenyl)sulfonylpiperidine-1-carbonyl]-1-methylpyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O5S/c1-20-11-3-4-17(18(20)22)19(23)21-12-9-16(10-13-21)27(24,25)15-7-5-14(26-2)6-8-15/h3-8,11,16H,9-10,12-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLLVWDVUZSBVQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C(C1=O)C(=O)N2CCC(CC2)S(=O)(=O)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-((4-methoxyphenyl)sulfonyl)piperidine-1-carbonyl)-1-methylpyridin-2(1H)-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl N-[(8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl)carbonyl]glycinate](/img/structure/B2946002.png)




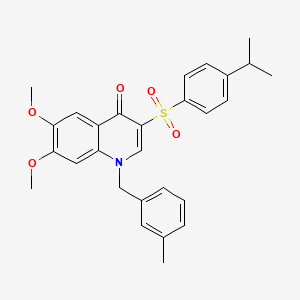
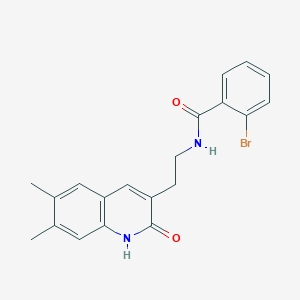
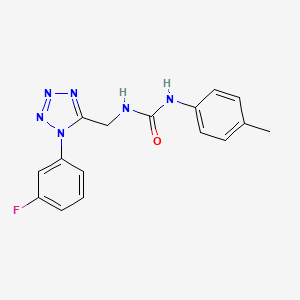
![5-[(tert-Butoxy)carbonyl]-2-oxa-5-azabicyclo[2.2.1]heptane-4-carboxylic acid](/img/structure/B2946016.png)
![3-[(Tert-butoxy)carbonyl]-3-azabicyclo[5.1.0]octane-7-carboxylic acid](/img/structure/B2946017.png)
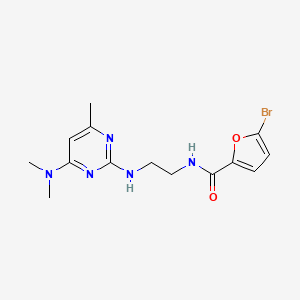
![2-propynyl N-[1-(2,6-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]carbamate](/img/structure/B2946021.png)
![N-(benzo[d][1,3]dioxol-5-yl)-3-(thiazol-2-yloxy)azetidine-1-carboxamide](/img/structure/B2946022.png)
![2-[(2,6-Dichlorophenyl)methyl]-4,6,7-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2946025.png)